(E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide

Drug-likeness Permeability Pharmacophore design

(E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide (CAS 380386-35-6) is a synthetic, small-molecule semicarbazone with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol. It belongs to the hydrazinecarboxamide (semicarbazide) class, incorporating a pyridin-2-yl substituent directly attached to a cyclopentylidene scaffold in a defined (E)-configuration.

Molecular Formula C11H14N4O
Molecular Weight 218.26
CAS No. 380386-35-6
Cat. No. B2760961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide
CAS380386-35-6
Molecular FormulaC11H14N4O
Molecular Weight218.26
Structural Identifiers
SMILESC1CC(C(=NNC(=O)N)C1)C2=CC=CC=N2
InChIInChI=1S/C11H14N4O/c12-11(16)15-14-10-6-3-4-8(10)9-5-1-2-7-13-9/h1-2,5,7-8H,3-4,6H2,(H3,12,15,16)/b14-10+
InChIKeyVSICCGSPJVOABD-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide (380386-35-6): Procurement-Relevant Identity and Class Context


(E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide (CAS 380386-35-6) is a synthetic, small-molecule semicarbazone with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol. It belongs to the hydrazinecarboxamide (semicarbazide) class, incorporating a pyridin-2-yl substituent directly attached to a cyclopentylidene scaffold in a defined (E)-configuration [1]. This compound is currently listed in the Sigma-Aldrich Rare Chemical Library (RCL), indicating its specialized, non-commercial availability to early-discovery researchers, but with no analytical or biological data collected by the supplier . Its potential biological interest lies in the well-established pharmacological relevance of both the pyridine and semicarbazone pharmacophores, which have been broadly investigated in anticancer, antimicrobial, and kinase-inhibitory contexts [2].

Substitution Pitfalls: Why (E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide Cannot Be Replaced by Generic Semicarbazones


Within the hydrazinecarboxamide family, three structural variables critically determine biological target engagement: (1) the carbonyl-derived alkylidene/arylidene moiety, (2) the stereochemistry (E/Z) at the imine bond, and (3) the presence and position of heteroaromatic substituents. The unsubstituted cyclopentanone semicarbazone (CAS 5459-00-7, MW 141.17) lacks a pyridine ring entirely, eliminating metal-chelating capacity and π-stacking interactions that are essential for kinase and HDAC active-site binding [1]. In contrast, the widely available 2-(2-pyridylmethyl)cyclopentanone semicarbazone (CAS 13642-30-3, MW 232.28) inserts a methylene spacer between the pyridine and the cyclopentane ring, which increases conformational flexibility, alters the N-to-pyridine distance, and may shift the preferred metal-coordination geometry compared to the direct C–C linkage in 380386-35-6 . These structural differences preclude simple interchange without altering biological readouts.

Quantitative Differentiation Evidence: (E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide vs. Structural Analogs


Molecular Weight and Topological Polar Surface Area Differentiation from Non-Pyridyl Semicarbazones

The target compound's molecular weight of 229.28 g/mol and the presence of a pyridine nitrogen substantially increase topological polar surface area (tPSA) compared to the unsubstituted cyclopentanone semicarbazone (MW 141.17, XLogP -0.4). The addition of the pyridine ring contributes ~88 Da in mass and adds a hydrogen bond acceptor site, which may reduce passive membrane permeability but enhance target-binding enthalpy. This shift in physicochemical space places 380386-35-6 closer to the center of oral drug-likeness space (MW <500, tPSA <140 Ų) than its simpler analog [1].

Drug-likeness Permeability Pharmacophore design

Direct C–C Pyridine–Cyclopentane Connectivity vs. Methylene-Spaced Analog (C12H16N4O)

The target compound features a direct C–C bond between the pyridine C2-position and the cyclopentane ring. This contrasts with the closest commercially common analog, 2-(2-pyridylmethyl)cyclopentanone semicarbazone (13642-30-3, MW 232.28), which has a methylene (-CH₂-) spacer and a molecular formula of C₁₂H₁₆N₄O (vs. C₁₃H₁₅N₃O for 380386-35-6) . The direct linkage reduces the degrees of rotational freedom and positions the pyridine nitrogen closer to the semicarbazone metal-binding site, potentially altering the chelation geometry for transition metals (Cu²⁺, Fe²⁺, Zn²⁺) that are critical for biological activity in this chemotype [1]. The methylene-spaced analog has one additional nitrogen (N₄ vs. N₃) due to the urea-based nomenclature difference, further differentiating hydrogen-bonding capacity.

Conformational restriction Kinase inhibitor design Ligand pre-organization

Defined (E)-Stereochemistry as a Determinant of Biological Activity in Semicarbazone Congeners

The compound is explicitly designated as the (E)-isomer, referring to the configuration about the imine (C=N) double bond. In semicarbazone SAR, E/Z configuration profoundly influences the spatial orientation of the terminal -NHCONH₂ group relative to the carbonyl-derived scaffold. Z-isomers often adopt an intramolecular hydrogen-bonded conformation that can block metal coordination, whereas E-isomers present the urea moiety in an extended geometry that favors bidentate or tridentate metal binding [1]. Patent literature on semicarbazone isomerization processes underscores that E/Z purity is a critical quality attribute for reproducible biological activity [2]. Many generic semicarbazone listings do not specify stereochemistry, creating ambiguity for SAR studies.

Stereochemistry Isomer purity Pharmacophore geometry

Rare Chemical Library (RCL) Procurement Status as a Marker of Scarcity and Research Differentiation

Sigma-Aldrich lists this compound under its Rare Chemical Library (RCL) program (catalog entry S54462 AldrichCPR), a curated collection of unique chemicals supplied to early-discovery researchers with the explicit caveat that the vendor does not collect analytical data and the buyer assumes responsibility for identity/purity confirmation . By contrast, cyclopentanone semicarbazone (5459-00-7) and related pyridylmethyl analogs are widely stocked by multiple suppliers with standard QC documentation. The RCL designation signifies that 380386-35-6 occupies a unique chemical space position that has not been commoditized—an advantage for organizations seeking novel intellectual property positions or chemical probe exclusivity.

Chemical sourcing Research exclusivity Library screening enrichment

Pyridine-2-yl Semicarbazone Subclass Activity Precedent in Anticancer and Kinase Inhibition

While no direct IC₅₀ or Kᵢ data are publicly available for 380386-35-6, the broader class of pyridine-2-yl-functionalized semicarbazones has demonstrated meaningful biological activity. Copper(II) complexes of pyridyl-substituted semicarbazones show IC₅₀ values of 2.8–3.8 μM against cancer cell lines [1], and semicarbazide-based inhibitors have been reported as highly potent against CDK2 and CDK4 in patent disclosures [2]. The direct attachment of the pyridine at the 2-position—as in 380386-35-6—mimics the chelation geometry found in clinically evaluated thiosemicarbazones (e.g., Triapine®), where the N–N–S or N–N–O donor set enables iron chelation and ribonucleotide reductase inhibition [3]. This class-level precedent supports the rational prioritization of 380386-35-6 as a metal-chelating pharmacophore scaffold, though confirmation requires bespoke biological profiling.

Anticancer Kinase inhibition Semicarbazone pharmacology

Optimal Deployment Scenarios for (E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide in Scientific Research


Scaffold-Hopping Starting Point for CDK4/6 or CDK2 Inhibitor Programs

The direct C–C pyridine-cyclopentane linkage of 380386-35-6 provides a rigidified variant of the semicarbazide pharmacophore that has shown nanomolar CDK2/CDK4 inhibition in patent disclosures [1]. Research groups seeking to diversify beyond pyridopyrimidine-based CDK inhibitors can use this compound as a scaffold-hopping template, testing whether the constrained cyclopentylidene geometry improves selectivity profiles over related kinases when elaborated into focused libraries.

Metal-Chelating Anticancer Agent Development (Iron/Copper-Dependent Mechanisms)

Given the structural analogy to Triapine®—where the N–(C=N)–N motif chelates intracellular iron to inhibit ribonucleotide reductase—380386-35-6 can be evaluated as a novel iron/copper chelator in cancer cell lines. The E-configuration and the pyridine N-position create a N,N,O donor set that differs from the N,N,S set of thiosemicarbazones, potentially altering redox cycling and reactive oxygen species (ROS) generation profiles [2]. Researchers should prioritize head-to-head cytotoxicity comparisons against Triapine® and desferrioxamine in a panel of solid tumor and leukemia cell lines.

Chemical Biology Probe for HDAC or Epigenetic Target Screening

The hydrazinecarboxamide (semicarbazide) group is a recognized zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitor design. Although no binding data exist for 380386-35-6, structurally related pyridine-containing semicarbazones have been patented as HDAC inhibitors [3]. Procurement of 380386-35-6 enables screening in HDAC panel assays to determine isoform selectivity (HDAC1–11), with the hypothesis that the cyclopentylidene moiety may confer preferential binding to HDAC6 or HDAC8 over Class I HDACs due to steric constraints.

Fragment-Based or DNA-Encoded Library (DEL) Building Block for Underexplored Chemical Space

As a Sigma-Aldrich Rare Chemical Library compound , 380386-35-6 represents a low-abundance scaffold in commercial screening collections. Organizations with internal DEL or fragment-based drug discovery (FBDD) platforms can incorporate this compound as a building block to access C–C linked pyridine-cyclopentane-semicarbazone chemical space that is poorly represented in publicly available libraries. The defined E-stereochemistry and the three heteroatom types (pyridine N, imine N, urea O) provide multiple diversity points for parallel derivatization.

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